molecular formula C10H16ClNO B1649737 alpha-(1-Aminoethyl)-alpha-methylbenzyl alcohol hydrochloride CAS No. 104294-61-3

alpha-(1-Aminoethyl)-alpha-methylbenzyl alcohol hydrochloride

Cat. No.: B1649737
CAS No.: 104294-61-3
M. Wt: 201.69 g/mol
InChI Key: KLNDSWALQXWNPY-UHFFFAOYSA-N
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Description

Alpha-(1-Aminoethyl)-alpha-methylbenzyl alcohol hydrochloride, also known as benzyl alcohol, alpha-(1-aminoethyl)-, hydrochloride, is an organic compound with the molecular formula C9H14ClNO. It is a white solid that is soluble in alcohol and ether but insoluble in water. This compound is characterized by the presence of a benzyl alcohol group and an aminoethyl group attached to the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1-Aminoethyl)-alpha-methylbenzyl alcohol hydrochloride can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of alpha-chiral primary amines. This method utilizes catalytic transformations of pre-prepared or in situ formed NH imines, inspired by enzymatic transaminations . Another method involves the alpha-amination of aldehydes with dibenzyl azodicarboxylate (DBAD), followed by reductive amination and cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The use of chiral catalysts and optimized reaction conditions are crucial for the efficient production of enantiopure compounds, which are often required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Alpha-(1-Aminoethyl)-alpha-methylbenzyl alcohol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted benzyl alcohol derivatives. These products are often used as intermediates in the synthesis of more complex organic compounds .

Mechanism of Action

The mechanism of action of alpha-(1-Aminoethyl)-alpha-methylbenzyl alcohol hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, primarily causing the release of norepinephrine. This leads to vasoconstriction and appetite suppression. The molecular targets include adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration and its ability to act as a direct agonist at adrenergic receptors. This makes it particularly effective in its applications as a nasal vasoconstrictor and appetite suppressant .

Properties

IUPAC Name

3-amino-2-phenylbutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11)10(2,12)9-6-4-3-5-7-9;/h3-8,12H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNDSWALQXWNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C1=CC=CC=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908905
Record name 3-Amino-2-phenylbutan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104294-61-3
Record name Benzenemethanol, α-(1-aminoethyl)-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104294-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-phenylbutan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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